molecular formula C56H70N10O11 B14175550 L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan CAS No. 915146-71-3

L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan

Cat. No.: B14175550
CAS No.: 915146-71-3
M. Wt: 1059.2 g/mol
InChI Key: LWUBBPWGSIRSQK-JAIJNQSGSA-N
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Description

L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of such peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, biotechnological methods, such as recombinant DNA technology, can be employed to produce peptides in microbial systems.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of kynurenine from tryptophan residues.

Scientific Research Applications

L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
  • Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Tryptophyl-L-tyrosyl-L-threonyl-L-leucyl-L-tyrosyl-L-lysyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.

Properties

CAS No.

915146-71-3

Molecular Formula

C56H70N10O11

Molecular Weight

1059.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C56H70N10O11/c1-31(2)24-45(64-55(75)49(32(3)67)66-54(74)47(26-34-17-21-38(69)22-18-34)62-50(70)41(58)27-35-29-59-42-12-6-4-10-39(35)42)52(72)63-46(25-33-15-19-37(68)20-16-33)53(73)61-44(14-8-9-23-57)51(71)65-48(56(76)77)28-36-30-60-43-13-7-5-11-40(36)43/h4-7,10-13,15-22,29-32,41,44-49,59-60,67-69H,8-9,14,23-28,57-58H2,1-3H3,(H,61,73)(H,62,70)(H,63,72)(H,64,75)(H,65,71)(H,66,74)(H,76,77)/t32-,41+,44+,45+,46+,47+,48+,49+/m1/s1

InChI Key

LWUBBPWGSIRSQK-JAIJNQSGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N

Origin of Product

United States

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